1',4'-DIMETHYLDISPIRO[CYCLOHEXANE-1,2'-[3,6,7]TRIOXABICYCLO[2.2.1]HEPTANE-5',1''-CYCLOHEXANE]
Overview
Description
1’,4’-DIMETHYLDISPIRO[CYCLOHEXANE-1,2’-[3,6,7]TRIOXABICYCLO[221]HEPTANE-5’,1’'-CYCLOHEXANE] is a complex organic compound characterized by its unique dispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,4’-DIMETHYLDISPIRO[CYCLOHEXANE-1,2’-[3,6,7]TRIOXABICYCLO[2.2.1]HEPTANE-5’,1’'-CYCLOHEXANE] typically involves multiple steps, starting with the preparation of the cyclohexane and trioxabicyclo[2.2.1]heptane intermediates. These intermediates are then subjected to spirocyclization reactions under controlled conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Advanced techniques such as catalytic hydrogenation and high-pressure reactions are employed to optimize the synthesis and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1’,4’-DIMETHYLDISPIRO[CYCLOHEXANE-1,2’-[3,6,7]TRIOXABICYCLO[2.2.1]HEPTANE-5’,1’'-CYCLOHEXANE] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1’,4’-DIMETHYLDISPIRO[CYCLOHEXANE-1,2’-[3,6,7]TRIOXABICYCLO[2.2.1]HEPTANE-5’,1’'-CYCLOHEXANE] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and unique structure.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1’,4’-DIMETHYLDISPIRO[CYCLOHEXANE-1,2’-[3,6,7]TRIOXABICYCLO[2.2.1]HEPTANE-5’,1’'-CYCLOHEXANE] involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,2,5,5-tetramethyl-1,4-diphenyl-3,6,7-trioxabicyclo[2.2.1]heptane
- 1’,4’-Dimethyl-3’,6’,7’-trioxadispiro[cyclohexane-1,2’-bicyclo[2.2.1]heptane-5’,1’'-cyclohexane]
Uniqueness
1’,4’-DIMETHYLDISPIRO[CYCLOHEXANE-1,2’-[3,6,7]TRIOXABICYCLO[2.2.1]HEPTANE-5’,1’'-CYCLOHEXANE] is unique due to its dispiro structure, which imparts exceptional stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
InChI |
InChI=1S/C16H26O3/c1-13-15(9-5-3-6-10-15)19-14(2,17-13)16(18-13)11-7-4-8-12-16/h3-12H2,1-2H3 | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCCQNTZOZYXFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3(CCCCC3)OC(O1)(C4(O2)CCCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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